molecular formula C14H20N2O4 B1397745 Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate CAS No. 921940-82-1

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Cat. No.: B1397745
CAS No.: 921940-82-1
M. Wt: 280.32 g/mol
InChI Key: DPKPGWLFLFCAJC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a pyridine-based ester compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the pyridine ring and an ethyl acetate moiety at the 2-position. The Boc group serves as a protective agent for amines, enabling selective reactivity in synthetic pathways, particularly in pharmaceutical intermediates . Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.31 g/mol .

Properties

IUPAC Name

ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPGWLFLFCAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731296
Record name Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921940-82-1
Record name Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl (5-aminopyridin-2-yl)acetate with di-tert-butyl dicarbonate in the presence of a solvent such as 1,4-dioxane. The reaction is carried out at room temperature and then refluxed for 18 hours. After cooling, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting residue is purified by chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's structure allows it to function as a building block for more complex molecules, particularly those targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents by modifying the pyridine ring to enhance biological activity. The introduction of the tert-butoxycarbonyl (Boc) group provides stability and facilitates further reactions, making it a versatile precursor in drug development .

Organic Synthesis

This compound is utilized in organic synthesis due to its functional groups that can undergo various chemical reactions, including nucleophilic substitutions and acylation.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of ethyl 2-(5-amino)pyridin-2-ylacetate with di-tert-butyl dicarbonate. This reaction highlights its utility in creating protected amines that can be further transformed into other functional derivatives .

Agrochemical Applications

Research indicates potential applications in agrochemicals, where derivatives of this compound may be used as herbicides or fungicides. The pyridine moiety is known for its biological activity, which can be exploited to develop new agrochemical agents.

Case Study: Herbicide Development

A project focused on modifying this compound to create herbicides that target specific weed species while minimizing environmental impact. The study found that certain derivatives exhibited enhanced herbicidal activity compared to existing products .

Material Science

In material science, this compound can be used as a precursor for synthesizing polymers or other materials with specific properties due to its functional groups.

Application Example

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisAnticancer agents synthesis
Organic SynthesisBuilding block for complex organic compoundsProtected amine synthesis
AgrochemicalsDevelopment of herbicides and fungicidesTargeted weed control
Material SciencePrecursor for polymers with enhanced propertiesImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetate

  • Structure: Differs by the Boc-amino group at the pyridine’s 6-position instead of 3.
  • Properties: Similar molecular weight (280.31 g/mol) but distinct solubility (soluble in chloroform, methanol, DMSO) and reactivity due to altered electronic effects from the substituent position .
  • Applications : Used as a building block in peptide coupling and drug discovery.

Substituent Variations

Ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate

  • Structure : Contains electron-withdrawing groups (Cl, CF₃) at the 3- and 5-positions.
  • Properties : Enhanced stability but reduced nucleophilicity compared to the Boc-protected analog. InChIKey: OYEGHBUYBPRZRE-UHFFFAOYSA-N .
  • Applications : Intermediate in agrochemical synthesis due to halogenated pyridine motifs .

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

  • Structure : Features a boronate ester at the pyridine’s 5-position.
  • Properties : Molecular weight 291.15 g/mol ; designed for Suzuki-Miyaura cross-coupling reactions .
  • Applications : Key in synthesizing biaryl structures for medicinal chemistry .

Functional Group Modifications

Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate

  • Structure : Replaces pyridine with a Boc-protected cyclohexyl group.
  • Properties : Increased steric hindrance alters solubility and reaction kinetics.
  • Applications : Used in conformationally constrained peptide analogs .

Ethyl 2-(pyridin-2-yl)acetate

  • Structure: Lacks the Boc-amino group.
  • Properties : Simpler structure (MW 165.19 g/mol ); higher reactivity at the pyridine nitrogen .
  • Applications : Precursor for metal coordination complexes and ligand synthesis .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Target Compound C₁₄H₂₀N₂O₄ 280.31 Chloroform, Methanol, DMSO Amine protection, intermediates
6-Boc Isomer C₁₄H₂₀N₂O₄ 280.31 Chloroform, Methanol Peptide synthesis
Boronate Ester Analog C₁₅H₂₂BNO₄ 291.15 Not reported Cross-coupling reactions
Ethyl 2-(pyridin-2-yl)acetate C₉H₁₁NO₂ 165.19 Polar organic solvents Ligand synthesis

Biological Activity

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate, a compound with the molecular formula C14H20N2O4 and CAS number 921940-82-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 921940-82-1

The compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) amino group, which is significant for its biological activity.

Synthesis

The synthesis of this compound can be achieved through the reaction of ethyl 2-(5-amino)pyridin-2-ylacetate with di-tert-butyl dicarbonate (Boc anhydride), facilitating the formation of the Boc-protected amine .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 25 to 440 nM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)
Compound AHeLa1.1
Compound BL12102.8
Compound CCEM2.3

These findings suggest that compounds with similar structures may also possess selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by their high IC50 values (>20 µM) in normal human peripheral blood mononuclear cells (PBMC) .

The mechanism by which these compounds exert their anticancer effects appears to involve disruption of the cell cycle, particularly affecting the G2/M phase. This is evidenced by an increase in G2/M-phase cells following treatment with these agents . Furthermore, apoptosis induction was observed, with significant increases in annexin-V positive cells after treatment.

Other Biological Activities

Beyond anticancer properties, this compound's potential as an antitubulin agent has been explored. Compounds structurally related to this molecule have been shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .

Study on Antitubulin Activity

In a recent study focused on antitubulin agents, several derivatives were synthesized and evaluated for their ability to inhibit tubulin assembly. The most potent compounds demonstrated significant inhibition of cancer cell growth through mechanisms involving microtubule disruption .

Clinical Implications

The selective cytotoxicity of this compound towards cancer cells suggests its potential use in targeted cancer therapies. Future investigations are warranted to further elucidate its pharmacokinetics and therapeutic efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

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